Sodium hydroxymethanesulfonate
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Overview
Description
Sodium hydroxymethanesulfonate is a chemical compound with the molecular formula CH₃NaO₄SThis compound is widely used in various industrial applications, particularly in the textile and dye industries, due to its reducing properties .
Mechanism of Action
- Sodium hydroxymethanesulfonate undergoes decomposition in aqueous solution. It decomposes in three stages:
Mode of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hydroxymethanesulfonate can be synthesized through the reaction of sodium dithionite with formaldehyde in an aqueous solution. The reaction proceeds as follows: [ \text{Na}_2\text{S}_2\text{O}_4 + 2\text{CH}_2\text{O} + \text{H}_2\text{O} \rightarrow \text{HO-CH}_2\text{-SO}_3\text{Na} + \text{HO-CH}_2\text{-SO}_2\text{Na} ] This reaction is typically carried out at room temperature and results in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium bisulfite with formaldehyde under controlled conditions. The reaction is conducted in a reactor where the temperature and pH are carefully monitored to ensure optimal yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Sodium hydroxymethanesulfonate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reducing Reactions: this compound is used with α-keto esters and α-keto amides under mild conditions to achieve chemoselective reductions.
Substitution Reactions: It reacts with alkyl halides and disulfides to form aryl alkyl sulfides under metal-free and strong-base-free conditions.
Major Products:
Reduction Products: α-Hydroxy esters and α-hydroxy amides.
Substitution Products: Aryl alkyl sulfides.
Scientific Research Applications
Sodium hydroxymethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis and as a reagent for the preparation of sulfones.
Biology: It is employed in the study of reactive oxygen species and their role in biological systems.
Medicine: Research has explored its potential use in drug development due to its reducing properties.
Industry: It is widely used in the textile industry for bleaching and as a reducing agent in dyeing processes.
Comparison with Similar Compounds
- Sodium formaldehyde sulfoxylate
- Sodium dithionite
- Sodium bisulfite
Comparison: Sodium hydroxymethanesulfonate is unique due to its stability in aqueous solutions and its ability to act as both a reducing agent and a reagent for the preparation of sulfones. Unlike sodium dithionite, which is highly sensitive to oxygen, this compound is more stable and easier to handle .
Properties
CAS No. |
870-72-4 |
---|---|
Molecular Formula |
CH4NaO4S |
Molecular Weight |
135.10 g/mol |
IUPAC Name |
sodium;hydroxymethanesulfonate |
InChI |
InChI=1S/CH4O4S.Na/c2-1-6(3,4)5;/h2H,1H2,(H,3,4,5); |
InChI Key |
VKJQZSSBQZSTIM-UHFFFAOYSA-N |
Isomeric SMILES |
C(O)S(=O)(=O)[O-].[Na+] |
SMILES |
C(O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C(O)S(=O)(=O)O.[Na] |
boiling_point |
Decomposes |
Color/Form |
White solid |
870-72-4 | |
physical_description |
DryPowder; Liquid |
Pictograms |
Irritant |
Related CAS |
75-92-3 (Parent) |
solubility |
Soluble in water Soluble in methanol ... ethanol. |
Synonyms |
formaldehyde bisulfite formaldehyde bisulfite, monopotassium salt formaldehyde bisulfite, monosodium salt formaldehyde sodium bisulfite hydroxymethanesulfonate, sodium salt hydroxymethanesulfonic acid hydroxymethylsulfonate hydroxymethylsulphonate sodium hydroxymethanesulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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